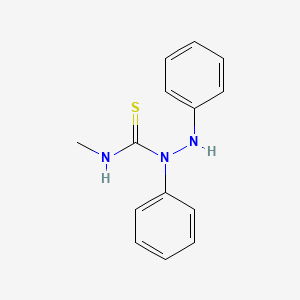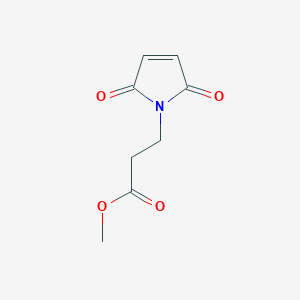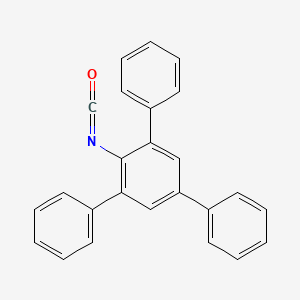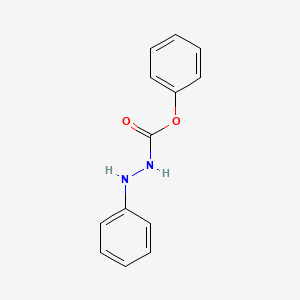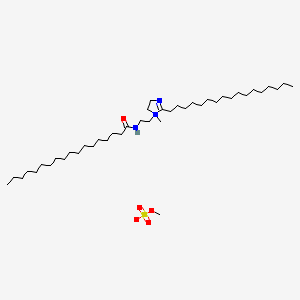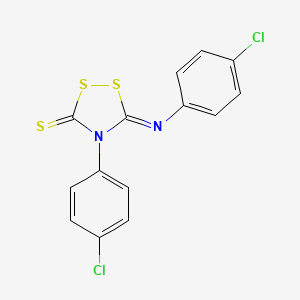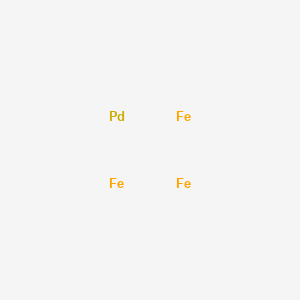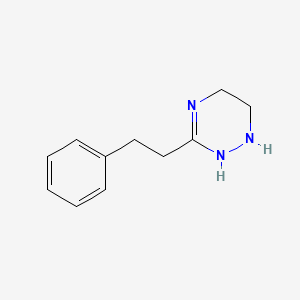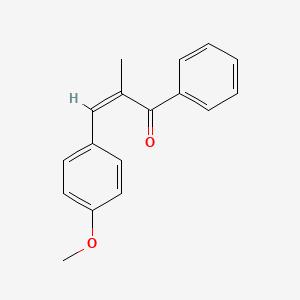
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is an organic compound known for its unique structural properties. It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings. This compound is characterized by the presence of a methoxy group on one of the phenyl rings and a double bond in the (Z)-configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by acidification to obtain the desired product .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as solid acids or bases can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated ketones. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones.
Substitution: Various substituted chalcones.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of flavonoids and other bioactive molecules .
Biology
In biological research, this compound is studied for its potential anti-inflammatory and antioxidant properties. It has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways .
Medicine
In medicinal chemistry, this compound is investigated for its potential anticancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments due to its chromophoric properties. It is also employed in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of (Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-3-Chloro-3-(4-methoxyphenyl)acrylonitrile
- (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene
Uniqueness
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one is unique due to its specific structural configuration and the presence of a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and offers a versatile platform for further chemical modifications .
Eigenschaften
CAS-Nummer |
20365-30-4 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(Z)-3-(4-methoxyphenyl)-2-methyl-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C17H16O2/c1-13(17(18)15-6-4-3-5-7-15)12-14-8-10-16(19-2)11-9-14/h3-12H,1-2H3/b13-12- |
InChI-Schlüssel |
MPZDBORHJLYBCP-SEYXRHQNSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=C(C=C1)OC)/C(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


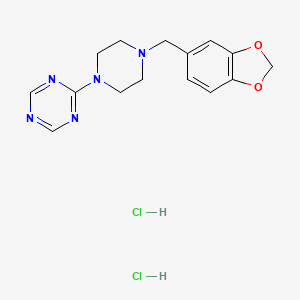

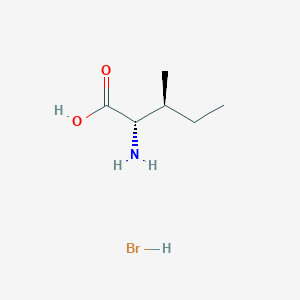
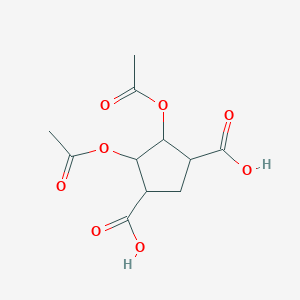
![3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadeca-2(4),7-diene](/img/structure/B14709560.png)
